Diphenyl phosphite

描述

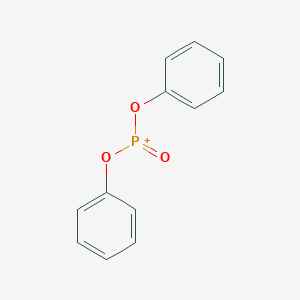

Diphenyl phosphite is an organophosphorus compound with the chemical formula ( \text{C}{12}\text{H}{11}\text{O}_{3}\text{P} ). It is a colorless, viscous liquid that is often used in organic synthesis. The molecule is tetrahedral in shape and can be prepared by treating phosphorus trichloride with phenol .

准备方法

Synthetic Routes and Reaction Conditions: Diphenyl phosphite can be synthesized through the esterification of phosphorus trichloride with phenol. The reaction typically involves the following steps:

Raw Material Preparation: Phenol and phosphorus trichloride are the primary raw materials.

Reaction Process: The esterification reaction occurs in a reaction kettle where phenol and phosphorus trichloride react under controlled temperature and pressure.

Post-Treatment: After the reaction, the product is cooled to room temperature. An alkaline absorbent, such as sodium hydroxide or potassium hydroxide, is added to neutralize any acids formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. Safety and environmental considerations are also paramount during industrial production .

化学反应分析

Michael Addition to Nitroalkenes

DPP participates in enantioselective Michael additions to nitroalkenes, yielding chiral β-nitro phosphonates. These products are precursors to β-amino phosphonic acids, which exhibit biological activity.

-

Activation of the nitroalkene by a chiral squaramide catalyst.

-

Nucleophilic attack by DPP, forming a tetrahedral intermediate.

-

Proton transfer to yield the β-nitro phosphonate.

Experimental Data :

| Nitroalkene Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| trans-β-Nitrostyrene | Squaramide 4a | 98 | 95 |

| Alkyl-substituted nitroalkene | Squaramide 5 | 97 | 90 |

Key Features :

-

Reactions complete within 15–45 minutes at room temperature.

-

High enantioselectivity (up to 98% ee) is achieved using squaramide catalysts.

Phosphorylation Reactions

DPP acts as a phosphorylating agent in the synthesis of mixed anhydrides and phosphoesters. It reacts with acyl chlorides or active esters to form reactive intermediates for further transformations.

-

Activation of DPP by an acyl chloride, forming a mixed anhydride.

-

Subsequent reaction with nucleophiles (e.g., alcohols, amines) to yield phosphorylated products.

Example Reaction :

Applications :

-

Synthesis of nucleoside H-phosphonates for oligonucleotide chemistry.

-

Formation of aryl phosphonates using phenolic nucleophiles.

Atherton–Todd-Type Reactions

While the classic Atherton–Todd reaction employs dialkyl phosphites, DPP can undergo analogous transformations. It reacts with carbon tetrachloride (CCl₄) and amines to form phosphoramidates.

-

Deprotonation of DPP by a base (e.g., triethylamine).

-

Reaction with CCl₄ to generate a chlorophosphate intermediate.

-

Nucleophilic substitution by an amine, yielding the phosphoramidate.

Limitations :

-

Requires stoichiometric amounts of CCl₄ and amine.

-

Efficiency depends on the electron-withdrawing nature of substituents on phosphorus.

Esterification and Transesterification

DPP reacts with alcohols or phenols to form phosphate esters. For example, it undergoes transesterification with diols to generate cyclic phosphates.

Example :

Applications :

-

Stabilizer in polymers (e.g., Doverphos DPP).

-

Intermediate in flame retardant synthesis.

Oxidation and Hydrolysis

DPP is hydrolytically unstable, reacting with water to form diphenyl phosphate (DPHP):

科学研究应用

Chemical Synthesis

1. Reagent in Organic Reactions

Diphenyl phosphite is widely utilized as a reagent in organic chemistry, particularly in the synthesis of phosphonates and phosphates. It serves as a precursor for the formation of biologically relevant compounds, including β-amino phosphonates, which are significant in medicinal chemistry due to their potential therapeutic effects. For instance, DPP facilitates enantioselective 1,4-addition reactions that yield β-amino phosphonate derivatives with high enantiomeric purity .

2. Synthesis of α-Aryl Oxindoles

DPP has been employed in the synthesis of α-aryl oxindoles through reactions with phenyl Grignard reagents. This method allows for the efficient production of complex molecules that are valuable in pharmaceutical research .

3. Catalytic Asymmetric Synthesis

Recent studies highlight DPP's role in catalytic asymmetric synthesis, particularly for creating chiral phosphonates. This application is crucial for developing compounds with specific biological activities .

Material Science Applications

1. Additive for Thermooxidative Stability

In material science, this compound is used as an additive to enhance the thermooxidative stability of ester-based oils. This property is essential for prolonging the life and performance of lubricants and hydraulic fluids under extreme conditions .

2. Flame Retardant and Plasticizer

This compound acts as an intermediate in manufacturing flame retardants and plasticizers. It is incorporated into various polymers, such as polyvinyl chloride (PVC) and polyurethanes, to improve their fire resistance and mechanical properties . The compound's ability to modify the thermal properties of these materials makes it valuable in producing safer consumer products.

Environmental Considerations

While this compound has numerous beneficial applications, its environmental impact must be considered. Regulatory assessments indicate that DPP may pose risks to aquatic environments if not managed properly during industrial use . Therefore, ongoing research focuses on minimizing these risks while maximizing its utility in various applications.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | - Reagent for β-amino phosphonates |

| - Synthesis of α-aryl oxindoles | |

| - Catalytic asymmetric synthesis of chiral phosphonates | |

| Material Science | - Additive for thermooxidative stability |

| - Intermediate for flame retardants and plasticizers | |

| Environmental Impact | - Assessment of risks associated with industrial use |

Case Studies

Case Study 1: Pharmaceutical Applications

A study demonstrated the successful synthesis of β-amino phosphonates using this compound as a key reagent. The resulting compounds exhibited significant biological activity, indicating DPP's potential in drug development.

Case Study 2: Material Enhancement

Research involving this compound as an additive showed improved thermal stability in ester-based lubricants. This enhancement was quantified through thermal analysis methods, confirming DPP's effectiveness in prolonging lubricant life under high-temperature conditions.

作用机制

The mechanism of action of diphenyl phosphite involves its ability to act as a nucleophile, participating in various chemical reactions. In the Kabachnik-Fields reaction, for example, this compound reacts with aldehydes and amines to form aminophosphonates. The reaction mechanism involves the formation of a phosphonium intermediate, which then undergoes nucleophilic attack by the amine .

相似化合物的比较

- Dimethyl phosphite

- Diethyl phosphite

- Diisopropyl phosphite

Comparison:

- Dimethyl phosphite: Similar in reactivity but has different physical properties due to the presence of methyl groups instead of phenyl groups.

- Diethyl phosphite: Also similar in reactivity but with ethyl groups, making it less viscous than diphenyl phosphite.

- Diisopropyl phosphite: Has bulkier isopropyl groups, affecting its reactivity and physical properties .

Uniqueness: this compound is unique due to its phenyl groups, which provide distinct reactivity and physical properties compared to its alkyl-substituted counterparts. Its ability to form stable intermediates in reactions like the Kabachnik-Fields reaction makes it particularly valuable in organic synthesis .

生物活性

Diphenyl phosphite (DPP) is an organophosphate compound that has garnered attention for its biological activities, particularly in the context of toxicity and environmental impact. This article explores various aspects of DPP's biological activity, including its effects on human health, its role in environmental contexts, and relevant case studies.

This compound is commonly used as a chemical intermediate in the synthesis of other organophosphates and as a flame retardant. It is also utilized in various industrial applications, including as a plasticizer and lubricant additive.

1. Embryonic Development Toxicity

A notable study investigated the effects of diphenyl phosphate (DPHP), a metabolite of this compound, on embryonic development using zebrafish as a model organism. The research demonstrated that DPHP exposure significantly affected cardiac development. Specifically, it increased the distance between the sinus venosus and bulbus arteriosus at 72 hours post-fertilization. Importantly, pretreatment with D-mannitol appeared to mitigate these cardiac defects, suggesting potential avenues for therapeutic intervention against DPHP-induced toxicity .

2. Thyroid Hormone Disruption

Another significant finding associated with DPHP is its potential impact on thyroid hormone levels. A study indicated that higher urinary concentrations of DPHP were correlated with increased total thyroxine (TT4) levels, particularly in women. The data suggested that exposure to DPHP may disrupt normal thyroid function, although no significant associations were found with free T4 or TSH levels .

1. Aquatic Ecosystems

Research assessing the environmental risks posed by diphenyl phosphate highlighted its potential toxicity to aquatic ecosystems. The study found that DPP could pose significant risks if released into groundwater or near-surface environments, emphasizing the need for careful management of this compound in industrial settings .

Case Studies

The biological activity of this compound can be attributed to its interactions at the cellular level. It is known to undergo hydrolysis, leading to the formation of reactive intermediates that can interfere with normal cellular processes. The specific mechanisms through which DPP exerts its toxicological effects remain an active area of research.

属性

IUPAC Name |

oxo(diphenoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXVUROVRIFQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041889 | |

| Record name | Diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | Phosphonic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4712-55-4 | |

| Record name | Diphenyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5144JS6XUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。